7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution: The sulfanyl group can be substituted with other functional groups, such as amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the sulfanyl group.
Substitution: Amines like benzylamine (BnNH2) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown potential in various scientific research applications:
Medicinal Chemistry: Compounds in this class have been studied for their antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Biological Research: They have been identified as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell signaling and proliferation . The inhibition of these enzymes can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and enzyme inhibitory activities.
Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors with significant anticancer potential.
Uniqueness
7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, such as the naphthalen-1-ylmethylsulfanyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H16N4O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C23H16N4O2S/c28-21-19-13-24-22(30-14-16-9-6-8-15-7-4-5-12-18(15)16)25-20(19)26-23(29)27(21)17-10-2-1-3-11-17/h1-13H,14H2,(H,24,25,26,29) |
InChI Key |
DWXBMANPIKTDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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